Home > Products > Building Blocks P18818 > 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
2-Methylimidazo[1,2-a]pyridine-3-carboxamide - 21801-89-8

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Catalog Number: EVT-365744
CAS Number: 21801-89-8
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Spiro[(2,3‐dihydro‐2‐oxo‐imidazo[1,2‐a]pyridine)‐3,3‐(3,4‐dihydro‐2‐methyl‐4‐oxo‐2H‐1,2‐benzothiazine 1,1‐dioxide)]

Compound Description: This compound was unexpectedly discovered during an attempt to modify Piroxicam (4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide). []

Relevance: While not directly derived from 2-Methylimidazo[1,2-a]pyridine-3-carboxamide, this compound shares the core imidazo[1,2-a]pyridine structure. This highlights the diverse reactivity and potential for unexpected transformations within this chemical class. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a potent and selective acid pump antagonist researched for treating gastroesophageal reflux disease. It exhibits a competitive and reversible mode of action, surpassing the efficacy of omeprazole and revaprazan in preclinical models. []

Relevance: This compound also belongs to the imidazo[1,2-a]pyridine-3-carboxamide class, sharing the core structure with 2-Methylimidazo[1,2-a]pyridine-3-carboxamide. The presence of various substituents on the imidazo[1,2-a]pyridine core highlights the potential for modifications to achieve desired pharmacological properties. []

N-(2-Amino-5-fluoro-2-methylpentyl) -8 - [(2,6-difluorobenzyl) oxy] -2-methylimidazo [1,2-a] pyridine-3-carboxamide

Compound Description: This compound represents a novel class of 6-hydrogen substituted imidazo[1,2-a]pyridine-3-carboxamides under investigation for their potential in treating cardiovascular diseases. []

Relevance: This compound is highly relevant due to its direct structural similarity to 2-Methylimidazo[1,2-a]pyridine-3-carboxamide. Both share the 2-methylimidazo[1,2-a]pyridine-3-carboxamide core structure, differing in the substituents at the 8-position and the nitrogen of the carboxamide group. This highlights the importance of specific substituents in influencing biological activity within this chemical class. []

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide and N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: These two compounds are being investigated by Novartis as potential treatments for pulmonary arterial hypertension (PAH) due to their selective inhibition of platelet-derived growth factor receptor (PDGFR). []

Relevance: These compounds highlight the broader structural diversity within the imidazo[1,2-a]pyridine-3-carboxamide family. While they share the core imidazo[1,2-a]pyridine-3-carboxamide motif with 2-Methylimidazo[1,2-a]pyridine-3-carboxamide, they differ significantly in their overall structures and the presence of additional heterocyclic rings. []

2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine- 3-carboxamide

Compound Description: This compound is a deprotected derivative of a pyrazolo[1,5-a]pyrimidine synthesized from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3- deoxy-α-D-altropyranosid-3-yl)-4-phenyl-but-3-yn-2-one. []

Relevance: While this compound doesn't share the exact core structure with 2-Methylimidazo[1,2-a]pyridine-3-carboxamide, it highlights the exploration of structurally related heterocycles like pyrazolo[1,5-a]pyrimidines, potentially possessing interesting biological activities. []

Overview

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of certain enzymes associated with bacterial infections. Its structure includes a methyl group at the second position of the imidazole ring and a carboxamide functional group at the third position.

Source

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions, often starting from simpler imidazo[1,2-a]pyridine derivatives. The compound has been identified through various synthetic routes that emphasize efficiency and yield, particularly in the context of pharmaceutical applications targeting bacterial infections.

Classification

This compound falls under the category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyridines. It is classified as an amide due to the presence of the carboxamide functional group. The imidazo[1,2-a]pyridine structure is known for its diverse biological activities, including antibacterial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamide can be achieved through various methods:

  1. Three-component coupling reactions: This method employs 2-aminopyridines and nitroolefins in the presence of Lewis acids such as iron(III) chloride to facilitate the reaction. This approach has shown to yield high quantities of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives efficiently .
  2. Amide coupling reactions: The carboxylic acid derivative can be converted into the corresponding amide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine and HOBt (hydroxybenzotriazole) .

Technical Details

The synthetic pathway typically involves:

  • Initial formation of the imidazo[1,2-a]pyridine core.
  • Subsequent modifications to introduce the carboxamide group.
  • Purification steps using column chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 2-methylimidazo[1,2-a]pyridine-3-carboxamide features:

  • An imidazole ring fused with a pyridine ring.
  • A methyl group at position 2 on the imidazole ring.
  • A carboxamide group at position 3.

Data

The molecular formula is C9H10N4OC_9H_10N_4O, with a molecular weight of approximately 178.20 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  • Amide formation: Reaction with amines or amine derivatives leads to various substituted amides.
  • Regioselective arylation: The compound can react with aryl halides under transition metal catalysis to introduce aryl groups at specific positions on the imidazo[1,2-a]pyridine scaffold .

Technical Details

Reactions are often facilitated by catalysts such as palladium or rhodium complexes, and conditions are optimized for yield and selectivity.

Mechanism of Action

Process

The mechanism by which 2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its biological effects is primarily through inhibition of specific enzymes involved in bacterial metabolism. For instance, it has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase .

Data

In vitro studies have shown that this compound effectively inhibits bacterial growth by disrupting essential metabolic pathways, which may lead to cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The carboxamide group can participate in further chemical transformations such as acylation or amidation.

Relevant data from studies indicate that these properties make it suitable for further modifications leading to more complex derivatives with enhanced biological activity .

Applications

Scientific Uses

The primary application of 2-methylimidazo[1,2-a]pyridine-3-carboxamide lies within medicinal chemistry:

  • Antibacterial agents: Its role as an inhibitor against Mycobacterium tuberculosis positions it as a candidate for developing new antibacterial therapies.
  • Research tools: Used in studies aimed at understanding enzyme mechanisms and developing inhibitors for related targets.
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Antimicrobial Drug Discovery

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and presence in clinically approved drugs. This fused 5-6 bicyclic structure features in several therapeutic agents, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective drug zolimidine [3] [9]. The scaffold's "drug prejudice" status stems from its favorable physicochemical properties, synthetic tractability, and broad-spectrum biological activities encompassing anticancer, antiviral, antidiabetic, and antimicrobial applications [3] [9].

The significance of this scaffold in infectious disease therapeutics became prominent with the discovery of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potent antimycobacterial agents. Their structural diversity allows for extensive modifications at the C-2, C-3, C-6, and C-8 positions, enabling fine-tuning of target affinity and pharmacokinetic properties [6] [9]. The scaffold's capacity to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions has cemented its role in rational drug design, particularly against drug-resistant pathogens [3] [6].

Emergence of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide as a Lead Antimycobacterial Agent

The 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivative emerged as a structurally optimized scaffold following extensive structure-activity relationship (SAR) studies of antitubercular IPAs. Early investigations identified that C-2 methylation significantly enhanced antimycobacterial potency while reducing cytotoxicity compared to unsubstituted analogues [1] [8]. This structural feature became a hallmark of optimized derivatives targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB) [1].

The strategic incorporation of the carboxamide moiety at C-3 proved critical for target engagement. Molecular modeling studies demonstrated that this group forms essential hydrogen-bonding interactions with key residues in mycobacterial enzymes, particularly pantothenate synthetase (PS) and cytochrome bcc complex (QcrB) [1] [6]. The 2-methylimidazo[1,2-a]pyridine-3-carboxamide core thus represents a pharmacophoric template upon which diverse side chains can be appended to optimize target affinity and drug-like properties against both drug-sensitive and drug-resistant Mtb strains [2] [8].

  • Table 1: Key 2-Methylimidazo[1,2-a]pyridine-3-carboxamide Derivatives with Antimycobacterial Activity

    Compound IdentifierStructure ModificationsBiological Activity (MIC or IC₅₀)Molecular TargetCitation
    5bN'-(1-naphthoyl) carbohydrazideIC₅₀: 1.90 ± 0.12 μM (PS inhibition); MIC: 4.53 μM (Mtb)Pantothenate synthetase [1]
    26g2,6-dimethyl-N-[2-(4-methoxyphenylamino)ethyl]MIC: 0.041 μM (Mtb H37Rv); SI: 4395QcrB (presumed) [2]
    26h2,6-dimethyl-N-[2-(3,4-dimethoxyphenylamino)ethyl]MIC: 0.041 μM (Mtb H37Rv); SI: 1405QcrB (presumed) [2]
    31N-[2-(piperazin-1-yl)ethyl]Significant activity (specific values not provided)QcrB (presumed) [2]
    A2Reduced lipophilicity derivativeMIC: <0.026–0.032 μM (Mtb H37Rv & MDR isolates)QcrB [8]
    B1Cyclohexylmethyl-piperazine side chainMIC: <0.026–0.032 μM (Mtb H37Rv & MDR isolates)QcrB [8]
  • Target Identification and Validation: The 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit a unique dual-targeting potential in Mtb. Virtual screening against the crystal structure of mycobacterial pantothenate synthetase identified this scaffold as a potent inhibitor, with compound 5b demonstrating an IC₅₀ of 1.90 ± 0.12 μM [1]. Pantothenate synthetase is essential for Coenzyme A biosynthesis, making it a validated target for antitubercular development [1]. Concurrently, structurally similar IPA derivatives were found to inhibit the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain required for ATP synthesis in mycobacteria [6]. The clinical candidate telacebec (Q203), sharing the IPA framework, derives its potent activity from QcrB inhibition [6].

  • Structural Optimization Strategies: Systematic medicinal chemistry campaigns have refined the 2-methylimidazo[1,2-a]pyridine-3-carboxamide scaffold to enhance potency and reduce liabilities:

  • C-6 Substitution: Introduction of methyl groups at C-6 improved potency against drug-resistant strains while maintaining selectivity indices >1,000 [2] [8]
  • Carboxamide Linker Optimization: The N-benzyl carboxamide linker proved critical, with para-substituted electron-donating groups enhancing activity against intracellular Mtb [2]
  • Lipophilicity Reduction: Incorporation of piperazine and diazabicyclo moieties decreased logP values while retaining nanomolar potency against MDR-TB strains (e.g., compounds A2, B1) [8]
  • Scaffold Hybridization: Conjugation with cinnamamide fragments produced hybrids with dual mechanisms, showing MIC values of 0.78–1.56 μg/mL against Mtb H37Rv [2]

  • Table 2: Molecular Targets of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide Derivatives in Mtb

    Molecular TargetBiological FunctionInhibitor ExampleValidation MethodSignificance
    Pantothenate synthetase (PS)Catalyzes panthothenate biosynthesis (CoA precursor)Compound 5bVirtual screening, enzymatic IC₅₀ (1.90 ± 0.12 μM), DSFEssential enzyme; validates scaffold's target versatility [1]
    Cytochrome bcc complex (QcrB subunit)Electron transport & oxidative phosphorylationTelacebec (Q203); Derivatives 26g, 26hWhole-cell activity, resistant mutant mapping, ATP reductionTarget of clinical candidate Q203; effective against dormant bacilli [6] [8]
  • Overcoming Drug Resistance: The 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit exceptional activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. Compound 26g maintained MIC values of 0.041–2.64 μM against MDR-TB clinical isolates, while derivatives from Moraski et al. showed MIC₉₀ values of 0.07–0.14 μM against XDR strains [2] [6]. This resilience against resistance likely stems from the scaffold's novel targets (PS and QcrB) that circumvent conventional resistance mechanisms associated with first-line TB drugs [6] [8].

  • Synthetic Accessibility: The synthetic routes to 2-methylimidazo[1,2-a]pyridine-3-carboxamides typically involve:

  • Grob fragmentation or cyclocondensation of aminopyridines with α-haloketones to form the core [5]
  • Carboxamide formation through coupling reactions with diverse amines (e.g., naphthoyl hydrazide for 5b; substituted anilines for 26g/h) [1] [2]
  • Late-stage functionalization via Buchwald-Hartwig amination or reductive amination for side chain diversification [8]This synthetic versatility enables rapid exploration of structure-activity relationships and scale-up potential for preclinical development [5] [8].

Properties

CAS Number

21801-89-8

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13)

InChI Key

UQAQWKIENIYXHR-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.